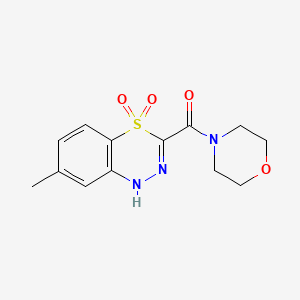
(7-méthyl-4,4-dioxyde-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)méthanone
Vue d'ensemble
Description
(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
L’échafaudage benzothiadiazine dioxyde, qui fait partie de la structure du composé, a été rapporté comme présentant des propriétés antimicrobiennes . Cela suggère que notre composé pourrait être étudié pour son utilisation potentielle en tant qu’agent antimicrobien. La recherche pourrait se concentrer sur la synthèse de dérivés et leur test contre une gamme de bactéries et de champignons pathogènes afin de déterminer leur efficacité et leur spectre d’activité.
Applications antivirales
Des structures similaires ont montré de la promesse dans la recherche antivirale . Le composé en question pourrait être étudié pour son efficacité contre diverses infections virales. Cela pourrait impliquer le développement de tests pour évaluer son action inhibitrice sur la réplication virale ou sa capacité à interférer avec les interactions virus-cellule hôte.
Potentiel antidiabétique
Le cycle benzothiadiazine dioxyde a également été associé à une activité antidiabétique . La recherche pourrait être dirigée vers la compréhension de la façon dont le composé affecte le métabolisme du glucose ou la sécrétion d’insuline, dans le but de développer de nouveaux agents thérapeutiques pour la gestion du diabète.
Recherche anticancéreuse
Il existe des preuves suggérant que les benzothiadiazines dioxides peuvent avoir des propriétés anticancéreuses . Le composé pourrait être étudié pour sa capacité à inhiber la croissance des cellules cancéreuses, à induire l’apoptose ou à améliorer l’efficacité des agents chimiothérapeutiques existants. Cela impliquerait des études in vitro et in vivo approfondies pour évaluer son potentiel thérapeutique.
Modulation du récepteur AMPA
Les récepteurs AMPA sont impliqués dans la transmission synaptique rapide dans le système nerveux central, et la modulation de ces récepteurs peut avoir des implications neurologiques significatives . Le composé pourrait être étudié pour son potentiel en tant que modulateur du récepteur AMPA, ce qui pourrait conduire à de nouveaux traitements pour les troubles neurologiques tels que l’épilepsie ou les maladies neurodégénératives.
Propriétés
IUPAC Name |
(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-2-3-11-10(8-9)14-15-12(21(11,18)19)13(17)16-4-6-20-7-5-16/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCQVHJOZPZJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


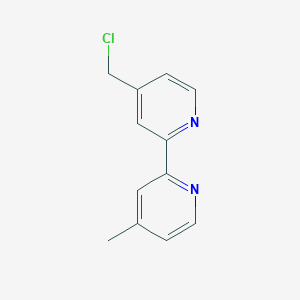
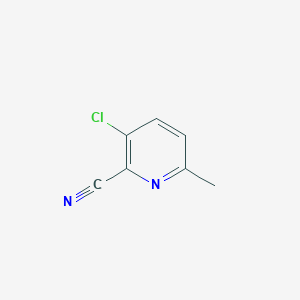
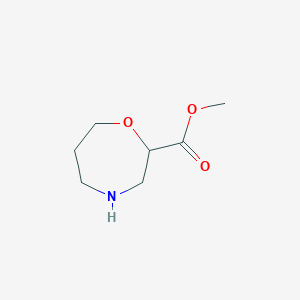


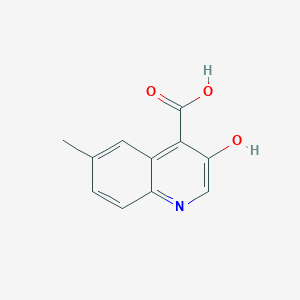
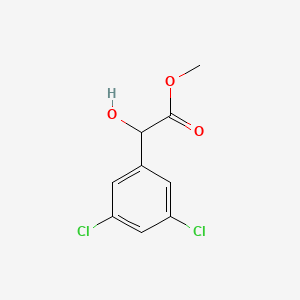

![[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B1425225.png)
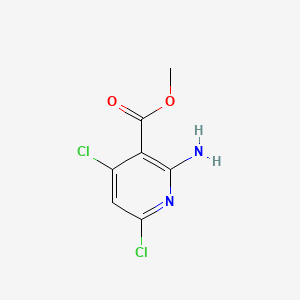
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)

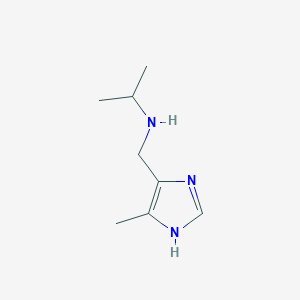
![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
